1-Hydroxy-3-methoxy-10-methylacridone
CAS No.: 13161-83-6
Cat. No.: VC20958386
Molecular Formula: C15H13NO3
Molecular Weight: 255.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 13161-83-6 |
|---|---|
| Molecular Formula | C15H13NO3 |
| Molecular Weight | 255.27 g/mol |
| IUPAC Name | 4-hydroxy-2-methoxy-10-methylacridin-9-one |
| Standard InChI | InChI=1S/C15H13NO3/c1-16-12-6-4-3-5-10(12)15(18)11-7-9(19-2)8-13(17)14(11)16/h3-8,17H,1-2H3 |
| Standard InChI Key | IRADMAHJFJCLFD-UHFFFAOYSA-N |
| SMILES | CN1C2=CC=CC=C2C(=O)C3=C1C=C(C=C3O)OC |
| Canonical SMILES | CN1C2=CC=CC=C2C(=O)C3=C1C(=CC(=C3)OC)O |
| Melting Point | 174-176°C |
Introduction
Chemical Structure and Properties
Physical and Chemical Properties
1-Hydroxy-3-methoxy-10-methylacridone possesses well-defined physical and chemical properties that are essential for understanding its behavior in biological systems. Table 1 summarizes the key physical and chemical properties of this compound.
Structural Characteristics
The molecular structure of 1-hydroxy-3-methoxy-10-methylacridone features a tricyclic framework with specific functional groups that contribute to its biological activity:
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A tricyclic acridone core structure
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A hydroxyl group at position 1
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A methoxy group at position 3
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A methyl group at position 10 (on the nitrogen atom)
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A carbonyl group at position 9
The compound can be structurally represented using various chemical notations: -
InChI: InChI=1S/C15H13NO3/c1-16-11-6-4-3-5-10(11)15(18)14-12(16)7-9(19-2)8-13(14)17/h3-8,17H,1-2H3
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SMILES: CN1C2=CC=CC=C2C(=O)C3=C1C=C(C=C3O)OC
The strategic positioning of these functional groups, particularly the hydroxyl and methoxy groups, plays a crucial role in the compound's biological activities and its potential for chemical modifications.
Natural Occurrence
1-Hydroxy-3-methoxy-10-methylacridone has been identified in various natural sources, primarily in plant species. Research has documented its presence in:
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Glycosmis pentaphylla (a medicinal plant from the Rutaceae family)
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Zanthoxylum gilletii (another member of the Rutaceae family)
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Other related plant species containing acridone alkaloids
The natural occurrence of this compound in plants of the Rutaceae family suggests evolutionary significance, likely serving as a defensive compound against herbivores or pathogens. The isolation and identification of this compound from natural sources have provided valuable insights into its structural features and potential biological applications.
Biological Activities
Anticancer Properties
Research indicates that 1-hydroxy-3-methoxy-10-methylacridone and its derivatives exhibit promising biological activities, with particular significance in cancer research. The compound and its structural analogs have demonstrated anticancer potential through various mechanisms:
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Activation of apoptotic mechanisms in cancer cells
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Inhibition of cell proliferation in glioblastoma and other cancer cell lines
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Interaction with key pathways involved in tumor growth and progression
These findings suggest that the compound may serve as an important scaffold for developing novel anticancer agents with improved efficacy and reduced side effects.
Mechanism of Action
Studies focusing on the biochemical pathways affected by 1-hydroxy-3-methoxy-10-methylacridone have revealed several potential mechanisms of action:
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Influence on apoptotic pathways, potentially inducing programmed cell death in cancer cells
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Cell cycle regulation, affecting the proliferation of cancer cells
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Potential interactions with DNA through intercalation, a common mechanism for acridone-based compounds
While these mechanisms suggest promising therapeutic potential, further research is needed to elucidate the precise molecular interactions and cellular targets of this compound and its derivatives.
Synthesis Pathways
Interaction with Quinazoline and Quinoxalone
One significant synthetic pathway involves the modification of 1-hydroxy-3-methoxy-10-methylacridone through interactions with other heterocyclic compounds:
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The compound can react with quinazoline or 6-nitroquinoxalone using acid catalysis
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Catalysts typically include methanesulfonic acid or trifluoroacetic acid
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The reaction proceeds as a regioselective addition process
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The C2 position of acridone selectively adds to the C4 position of quinazoline or C3 position of quinoxalone
This synthetic route leads to derivatives containing dihydroquinazoline or quinoxalone fragments, expanding the structural diversity and potential biological applications of the parent compound.
Reactions with Alkyl- and Aryl-lithiums
Another important synthetic pathway involves reactions with organolithium compounds:
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Alkyl- and aryl-lithiums react with 1-hydroxy-3-methoxy-10-methylacridone
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This occurs through a one-step addition–dehydration transformation
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The reaction produces corresponding 7- and 9-substituted derivatives
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These derivatives possess a quinone methide function, which may confer potential alkylating antitumor properties
This synthetic approach provides access to a different class of derivatives with unique structural features and potentially enhanced biological activities.
Structure-Activity Relationships
Several compounds structurally related to 1-hydroxy-3-methoxy-10-methylacridone have been studied to understand the relationship between chemical structure and biological activity. Research has revealed that:
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Subtle changes in substituent patterns on the acridone core can significantly impact biological activity
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The positioning of hydroxyl and methoxy groups influences the compound's interaction with biological targets
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Introduction of additional functional groups or structural modifications can enhance specific biological properties
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The quinone methide structure resulting from certain chemical modifications may contribute to enhanced anticancer properties
These structure-activity relationships provide valuable insights for the rational design of new derivatives with improved pharmacological profiles.
Applications and Future Perspectives
The unique chemical properties and biological activities of 1-hydroxy-3-methoxy-10-methylacridone suggest several potential applications:
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Development of novel anticancer agents with improved efficacy and selectivity
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Use as a synthetic building block for creating libraries of bioactive compounds
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Application as a chemical probe for studying cellular mechanisms related to cancer
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Potential development as a lead compound for other therapeutic areas beyond cancer
Future research directions may include: -
Further elucidation of the precise mechanisms of action at the molecular level
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Development of more efficient synthetic routes to access diverse derivatives
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Investigation of potential synergistic effects with established cancer therapies
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Exploration of additional biological activities beyond anticancer properties
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